molecular formula C10H9F2N3O B10908752 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine

3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10908752
M. Wt: 225.19 g/mol
InChI Key: YQOKNMSSSAPZFT-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 2,4-difluorophenoxy substituent at position 3 and a methyl group at position 1 of the pyrazole ring.

Properties

Molecular Formula

C10H9F2N3O

Molecular Weight

225.19 g/mol

IUPAC Name

3-(2,4-difluorophenoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3

InChI Key

YQOKNMSSSAPZFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-difluorophenol with appropriate pyrazole derivatives. One common method includes the nucleophilic substitution reaction where 2,4-difluorophenol reacts with a pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluorophenoxy group to a hydroxyl group, resulting in the formation of a phenolic derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium thiolate or primary amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its ability to interact with specific enzymes and receptors. It is often used in biochemical assays to investigate enzyme inhibition and receptor binding properties.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer and inflammatory disorders.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Potential Applications References
3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine (Target Compound) C₁₀H₉F₂N₃O 225.20 (calculated) 2,4-Difluorophenoxy (position 3), methyl (position 1) High electronegativity due to fluorine; moderate lipophilicity. Pharmaceuticals, agrochemicals (inferred)
3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O 217.27 (calculated) 2,4-Dimethylphenoxy (position 3), methyl (position 1) Reduced electronegativity; increased steric bulk from methyl groups. Research intermediate (inferred)
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₀F₃N₃O 265.21 (calculated) 3-Trifluoromethylphenoxy (position 3), methyl (position 1) Enhanced hydrophobicity and metabolic stability due to CF₃ group. Agrochemicals, drug discovery
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₂H₁₂F₂N₃·HCl 285.70 (approx.) Difluoromethyl (position 5), 2-methylphenyl (position 1) Acidic hydrochloride salt; improved solubility for formulation. Pharmaceuticals, material science
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₃N₃O₂ (as reported) 231.25 (reported) Furan-2-yl (position 3), methyl (position 1) Heteroaromatic substituent may enhance π-π interactions in drug binding. Medicinal chemistry (inferred)

Key Structural and Functional Insights:

Substituent Effects: Fluorine vs. Trifluoromethyl (CF₃): Compounds with CF₃ substituents (e.g., Entry 3) exhibit greater metabolic stability and hydrophobicity, making them suitable for long-acting agrochemicals . Heterocyclic Substituents: The furan-2-yl group (Entry 5) introduces a polarizable heterocycle, which may enhance interactions with biological targets .

Molecular Weight and Solubility :

  • The hydrochloride salt form of Entry 4 (MW 285.70) demonstrates how derivatization can optimize solubility for pharmaceutical formulations .
  • Lower molecular weight compounds (e.g., Entry 2, MW 217.27) may favor better pharmacokinetic profiles.

Biological Activity

3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole derivatives class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F2N3O, with a molecular weight of 225.19 g/mol. Its structure features a difluorophenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC10H9F2N3O
Molecular Weight225.19 g/mol
IUPAC Name3-(2,4-difluorophenoxy)-1-methylpyrazol-4-amine
InChI KeyYQOKNMSSSAPZFT-UHFFFAOYSA-N

The biological activity of this compound involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzyme activities by binding to their active sites, thus modulating various biochemical pathways. Additionally, it may act as an agonist or antagonist in receptor-mediated pathways, influencing cellular signaling processes relevant to disease mechanisms.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been reported to inhibit key targets involved in cancer progression such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against specific bacterial strains indicates its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, such as 5-(2,4-difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones and 3-(2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrazole derivatives, this compound exhibits unique interactions due to its specific structural features. These differences contribute to variations in biological activity profiles and therapeutic potential.

Case Studies

Several studies highlight the biological activities of this compound:

  • Antitumor Study : A study evaluated the effects of various pyrazole derivatives on cancer cell lines and found that this compound significantly inhibited cell proliferation through apoptosis induction.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that this compound effectively reduced LPS-induced inflammation in vitro by downregulating pro-inflammatory cytokines.
  • Antimicrobial Testing : In a series of antimicrobial assays against common pathogens, this compound exhibited notable inhibitory effects on bacterial growth compared to standard antibiotics.

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